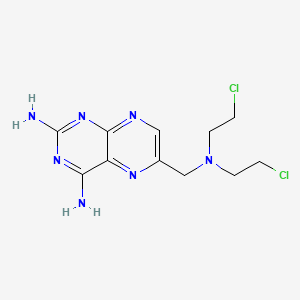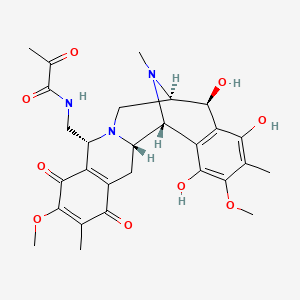
N-(1,3-thiazol-2-yl)pyridin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives often involves oxidative C–S bond formation strategies. For instance, hypervalent iodine-promoted regioselective oxidative C–H functionalization has been utilized to synthesize biologically potent derivatives from simple heteroaryl-thioureas. This approach is noted for its metal-free methodology, broad substrate scope, short reaction times, and straightforward product purification procedures (Mariappan et al., 2016).
Molecular Structure Analysis
Quantum chemical analyses reveal that N-(1,3-thiazol-2-yl)pyridin-2-amine compounds can exist in multiple isomeric structures with slight energy differences. These structures often exhibit divalent N(I) character, which is indicative of a competition between the thiazole and pyridine groups in accommodating tautomeric hydrogen. This interplay significantly influences the electron distribution within the molecule (Bhatia et al., 2013).
Chemical Reactions and Properties
N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives engage in a variety of chemical reactions, often facilitated by their ability to undergo tautomeric shifts. These compounds can participate in complexation reactions with metals, contributing to the formation of novel structures with unique properties. For example, the synthesis and characterization of Schiff base complexes with transition metals have been explored, revealing insights into their structure and potential applications (El-Aziz et al., 2013).
Physical Properties Analysis
The physical properties of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. Studies on polymorphs and crystal structures provide valuable information on the stability and phase behavior of these compounds (Böck et al., 2020).
Chemical Properties Analysis
The chemical properties of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, including their reactivity, tautomerism, and interaction with various reagents, are key to understanding their potential applications. The presence of both pyridine and thiazole rings contributes to their unique reactivity profile, allowing for a wide range of chemical transformations (Strzemecka, 2007).
Applications De Recherche Scientifique
Quantum Chemical Analysis
N-(Pyridin-2-yl)thiazol-2-amine demonstrates dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures within a small energy difference. This compound exhibits a unique electron distribution and tautomeric preferences, highlighting its potential in molecular orbital analysis and electronic structure studies (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis Techniques
This compound is used in the synthesis of biologically potent derivatives via oxidative C–S bond formation, employing metal-free approaches. This indicates its utility in developing new synthetic methodologies for creating biologically active compounds (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
Structural Characterization
N-(1,3-thiazol-2-yl)pyridin-2-amine is pivotal in the structural characterization of various compounds. Its involvement in protonation sites and hydrogen bonding in mono-hydrobromide salts provides insights into molecular conformations and intermolecular interactions (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Novel Synthetic Applications
It is utilized in gold-catalyzed formal [3 + 2]-dipolar cycloadditions, indicating its role in facilitating diverse synthetic pathways for creating complex heteroaromatics (Garzón & Davies, 2014).
Anticancer Research
In anticancer research, derivatives of this compound have shown potential as inhibitors in various cellular mechanisms, indicating its application in the development of new anticancer agents (Abdo & Kamel, 2015).
Corrosion Inhibition
Studies on the inhibition of copper corrosion by derivatives of N-(1,3-thiazol-2-yl)pyridin-2-amine provide insights into its applicability in corrosion protection, highlighting its potential in material science and engineering (Farahati, Behzadi, Mousavi-khoshdel, & Ghaffarinejad, 2020).
Propriétés
IUPAC Name |
N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-2-4-9-7(3-1)11-8-10-5-6-12-8/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVUGWTVTJMFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359290 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)pyridin-2-amine | |
CAS RN |
54670-80-3 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


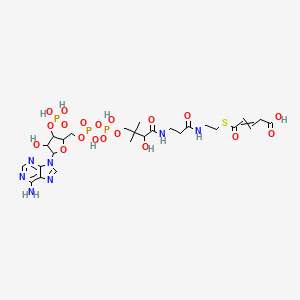
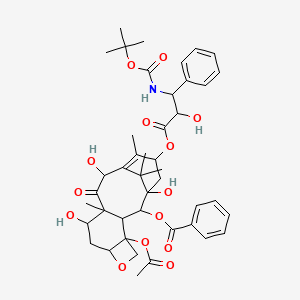


![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)


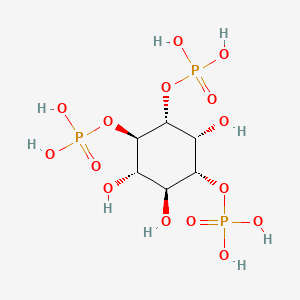

![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)
